molecular formula C16H17N5OS B2499613 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole CAS No. 2415630-68-9

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole

Cat. No. B2499613
CAS RN: 2415630-68-9
M. Wt: 327.41
InChI Key: CAIIBUAWCOIGIY-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole” is a complex organic molecule that contains several heterocyclic rings, including a thiadiazole, a piperazine, and a benzoxazole .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the thiadiazole, piperazine, and benzoxazole rings would significantly influence its three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These could include toxicity, flammability, and environmental impact. Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. These could include further studies to determine its physical and chemical properties, investigations into its reactivity and mechanism of action, and exploration of its potential uses in various fields .

properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-2-4-13-12(3-1)17-15(22-13)20-7-9-21(10-8-20)16-19-18-14(23-16)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIIBUAWCOIGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-1,3-benzoxazole

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